[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Overview
Description
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole with ethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Similar in structure but with a different substitution pattern.
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: Contains a piperidine ring instead of an ethylamine group.
[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexanamine hydrochloride: Features a cyclohexane ring.
Uniqueness
What sets [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and industrial properties .
Properties
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBRXVFIGCXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679072 | |
Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244059-31-1, 946667-66-9 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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